molecular formula C17H18F3NO2S B7778890 2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide CAS No. 305849-16-5

2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide

Cat. No.: B7778890
CAS No.: 305849-16-5
M. Wt: 357.4 g/mol
InChI Key: FVZQXGUIEZGZJJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide is a chemical compound with the molecular formula C17H18F3NO2S and a molecular weight of 357.398 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-(trifluoromethyl)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide is unique due to the presence of the trifluoromethyl group at the para position, which significantly influences its chemical properties and biological activity. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

IUPAC Name

2,4,6-trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c1-11-8-12(2)16(13(3)9-11)24(22,23)21-10-14-4-6-15(7-5-14)17(18,19)20/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQXGUIEZGZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152809
Record name 2,4,6-Trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305849-16-5
Record name 2,4,6-Trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305849-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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